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Compound of Interest

Compound Name: 2'-Oxoquinine

Cat. No.: B12716963

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2'-Oxoquinine, also known as quininone, is a ketone derivative of the cinchona alkaloid
quinine. The selective oxidation of the secondary alcohol at the C-9 position of quinine to a
carbonyl group yields this compound. While quinine itself is a well-known antimalarial drug, its
derivatives are of significant interest in medicinal chemistry for the development of new
therapeutic agents and as chiral catalysts in asymmetric synthesis. The protocol described
herein outlines a laboratory-scale synthesis of 2'-oxoquinine from quinine using an
Oppenauer-Woodward oxidation. This method is advantageous for its selectivity towards the
oxidation of the secondary alcohol without affecting other functional groups within the quinine
molecule.

Experimental Protocol: Oppenauer-Woodward
Oxidation of Quinine

This protocol is based on the established Woodward modification of the Oppenauer oxidation,
which utilizes a strong base and a ketone as a hydride acceptor, proving effective for
substrates like quinine where traditional aluminum-based catalysts may be less efficient due to
coordination with the basic nitrogen atom[1].

Materials:
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e Quinine (anhydrous)

e Benzophenone

o Potassium tert-butoxide (t-BuOK)

o Toluene (anhydrous)

e 2 M Hydrochloric acid (HCI)

e Saturated sodium bicarbonate solution (NaHCO3)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

 Silica gel for column chromatography

» Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

Round-bottom flask with a reflux condenser

e Magnetic stirrer with heating mantle

 Inert atmosphere setup (e.g., nitrogen or argon line)

e Separatory funnel

 Rotary evaporator

e Glassware for column chromatography

o Standard laboratory glassware

Procedure:
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e Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve
benzophenone (2.0 equivalents) in anhydrous toluene.

» Reagent Addition: While stirring, carefully add potassium tert-butoxide (2.0 equivalents) to
the solution. Heat the mixture to reflux until the solution develops a characteristic color,
indicating the formation of the benzophenone ketyl radical anion.

o Substrate Addition: In a separate flask, dissolve anhydrous quinine (1.0 equivalent) in a
minimal amount of warm anhydrous toluene.

o Reaction: Add the warm quinine solution to the refluxing benzophenone-potassium tert-
butoxide mixture. Continue to reflux the reaction mixture for 30-60 minutes. The progress of
the reaction can be monitored by thin-layer chromatography (TLC).

e Quenching and Work-up: After the reaction is complete, cool the mixture to room
temperature. Carefully quench the reaction by the slow addition of water.

o Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with 2 M HCI to remove any unreacted quinine and other basic impurities, followed by
saturated NaHCO:s solution, and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or NazSOa4, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the
crude product.

« Purification: Purify the crude 2'-oxoquinine by silica gel column chromatography using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure
product.

Quantitative Data

A summary of the reactants and expected product information is provided in the table below.
Specific yield and purity data for this exact protocol are not widely reported in the literature;
therefore, empirical determination is necessary.
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Molecular

Molecular . Molar ) .
Compound Weight ( . Yield (%) Purity (%)
Formula Equivalents
g/mol )
- >98%
Quinine C20H24N202 324.42 1.0 )
(starting)
Benzophenon
Ci13H100 182.22 2.0
e
Potassium
. C4aHsKO 112.21 2.0
tert-butoxide
2'-Oxoquinine  C20H22N202 322.40 - Not Reported  Not Reported

Characterization Data

Detailed experimental characterization data for 2'-oxoquinine is not readily available in the
searched literature. The expected mass spectrometry and predicted nuclear magnetic
resonance (NMR) data are as follows:

e Mass Spectrometry (MS): The expected molecular ion peak [M+H]* for 2'-oxoquinine
(C20H22N20:2) would be approximately m/z 323.17.

e 'H and 3C NMR: Specific chemical shift data for 2'-oxoquinine are not available in the cited
literature. Characterization would require comparison to the spectra of the starting material,
guinine, noting the disappearance of the C-9 alcohol proton and a downfield shift of the
adjacent carbons, along with the appearance of a ketone signal in the 13C NMR spectrum
(typically in the range of 190-220 ppm).

Visualizations

Caption: Oppenauer-Woodward oxidation of quinine to 2'-oxoquinine.

Caption: Experimental workflow for the synthesis of 2'-oxoquinine.

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b12716963?utm_src=pdf-body
https://www.benchchem.com/product/b12716963?utm_src=pdf-body
https://www.benchchem.com/product/b12716963?utm_src=pdf-body
https://www.benchchem.com/product/b12716963?utm_src=pdf-body
https://www.benchchem.com/product/b12716963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12716963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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